molecular formula C23H20FN5O3S B2996491 N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-60-6

N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2996491
CAS RN: 852170-60-6
M. Wt: 465.5
InChI Key: BXOGINYFUQFMEP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring which is a common structure in many biological molecules .

Scientific Research Applications

Radioligand Development for Neurodegenerative Disorders

Compounds structurally similar to the one have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). The development of radiolabeled compounds for positron emission tomography (PET) imaging aims to study PBR expression in neurodegenerative disorders, providing insights into the role of these receptors in disease progression and potential therapeutic targets (Fookes et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research has led to the synthesis of novel heterocyclic compounds derived from similar chemical structures, showcasing anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, demonstrating significant potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity Exploration

Novel thienopyrimidine linked rhodanine derivatives, structurally related to the compound , have been prepared and shown to possess potent antimicrobial activity against various bacterial and fungal strains. This research opens avenues for the development of new antimicrobial agents to combat resistant microbial infections (Kerru et al., 2019).

Anticancer Agent Development

The structural framework of the compound shares similarities with compounds that have been synthesized and evaluated as potential anticancer agents. These studies focus on understanding the structure-activity relationships to design more effective therapies against various cancer cell lines, contributing to the development of novel anticancer treatments (Selvam et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

properties

IUPAC Name

N-benzyl-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)15-8-10-16(24)11-9-15)33-13-17(30)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOGINYFUQFMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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